Substance P (1-4)

Descripción general

Descripción

Substance P (1-4): is a neuropeptide that plays a crucial role in the transmission of pain signals to the central nervous system. It is a fragment of the larger peptide Substance P, which is composed of eleven amino acids. Substance P (1-4) specifically refers to the first four amino acids in the sequence of Substance P. This compound is involved in various physiological processes, including pain perception, inflammation, and the regulation of mood and anxiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Substance P (1-4) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the production of Substance P (1-4) may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Substance P (1-4) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Cleavage of disulfide bonds to yield free thiol groups.

Substitution: Introduction of halogen atoms into the peptide chain.

Aplicaciones Científicas De Investigación

Pain Management

Role in Chronic Pain

Substance P is known to play a significant role in the transmission of pain signals. Research indicates that increased levels of Substance P are associated with chronic pain conditions. For instance, animal studies have demonstrated that microinjections of Substance P into specific brain regions can induce pain-like behaviors, while antagonists of NK1R can alleviate these symptoms .

| Study | Findings |

|---|---|

| Animal Model 1 | Microinjection of Substance P increased pain sensitivity. |

| Animal Model 2 | NK1R antagonists reduced pain responses in models of chronic pain. |

Clinical Implications

The modulation of NK1R by Substance P (1-4) suggests potential therapeutic avenues for managing pain. NK1R antagonists are being explored as analgesics for conditions such as fibromyalgia and neuropathic pain .

Psychiatric Disorders

Anxiety and Depression

Substance P has been implicated in the modulation of mood disorders. Studies show that elevated levels of Substance P correlate with anxiety and depression symptoms. For example, mice lacking the gene for Substance P exhibit reduced anxiety-like behaviors, suggesting a critical role for this neuropeptide in emotional regulation .

| Study | Findings |

|---|---|

| Anxiety Model | Increased Substance P levels led to heightened anxiety responses. |

| Depression Model | Antagonizing NK1R resulted in reduced depressive behaviors. |

Therapeutic Potential

The anxiogenic effects of Substance P highlight its potential as a target for antidepressant therapies. Research into NK1R antagonists may lead to new treatments for major depressive disorder and anxiety disorders .

Wound Healing

Mechanisms of Action

Substance P (1-4) has demonstrated significant effects on wound healing processes. It promotes angiogenesis and cell proliferation, facilitating tissue repair. Studies indicate that Substance P enhances keratinocyte migration and proliferation, crucial for skin wound healing .

| Study | Findings |

|---|---|

| Wound Healing Model | Application of Substance P accelerated healing in diabetic ulcers. |

| Angiogenesis Study | Increased blood vessel formation was observed with Substance P treatment. |

Clinical Applications

The application of Substance P (1-4) in clinical settings could improve outcomes for patients with chronic wounds or ulcers, particularly those resistant to conventional treatments .

Immune Response Regulation

Inflammatory Processes

Substance P is known to influence immune cell function and modulate inflammatory responses. It acts through NK1R on immune cells, enhancing their activity against microbial infections .

| Study | Findings |

|---|---|

| Immune Response Model | Substance P enhanced cytokine production from immune cells during infection. |

| Inflammation Study | Blocking NK1R reduced inflammation markers in animal models. |

Therapeutic Insights

Given its role in immune modulation, targeting the Substance P-NK1R pathway may offer novel strategies for treating inflammatory diseases and enhancing immune responses during infections .

Mecanismo De Acción

Substance P (1-4) exerts its effects by binding to the neurokinin-1 (NK1) receptor, which is found in both the peripheral and central nervous systems. Upon binding, it activates intracellular signaling pathways that lead to the release of various neurotransmitters and inflammatory mediators. This activation results in the transmission of pain signals and the modulation of inflammatory responses. The molecular targets and pathways involved include the activation of phospholipase C, the release of calcium ions, and the activation of protein kinase C.

Comparación Con Compuestos Similares

Substance P: The full-length peptide composed of eleven amino acids.

Neurokinin A: A closely related neuropeptide with similar functions.

Neurokinin B: Another member of the tachykinin family with overlapping roles.

Uniqueness: Substance P (1-4) is unique in its specific sequence and its ability to bind to the NK1 receptor with high affinity. Unlike the full-length Substance P, the shorter fragment may have distinct biological activities and therapeutic potential. Its smaller size also makes it more amenable to chemical modifications and synthetic applications.

Actividad Biológica

Substance P (SP) is an 11-amino acid neuropeptide that plays a crucial role in various biological processes, particularly in pain perception, inflammation, and mood regulation. The fragment Substance P (1-4) refers to the first four amino acids of the SP sequence, which may retain some biological activities of the full peptide. This article explores the biological activity of Substance P (1-4), focusing on its mechanisms, effects on various physiological systems, and implications in health and disease.

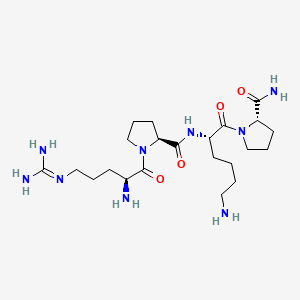

Chemical Structure

Substance P is composed of the amino acid sequence: Arg-Pro-Lys-Pro-Gln-Gly-Leu-Met-NH2. The first four amino acids (1-4) are crucial for binding to neurokinin receptors, particularly the neurokinin-1 receptor (NK1R), which is a G protein-coupled receptor (GPCR) .

Mechanism of Action

The binding of SP to NK1R activates several intracellular signaling pathways involving inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine monophosphate (cAMP). These pathways lead to various physiological responses, including vasodilation, neurotransmitter release, and immune cell recruitment .

Biological Activities

Pain Modulation

Substance P is primarily known for its role in nociception. It is released from primary afferent neurons in response to noxious stimuli and facilitates pain transmission through its action on NK1R in the spinal cord and brain . Studies have shown that blocking NK1R can reduce pain sensitivity, highlighting its potential as a target for analgesic therapies.

Inflammation and Immune Response

Substance P is involved in inflammatory processes. It promotes the release of pro-inflammatory cytokines and enhances the migration of immune cells to sites of injury or infection. Research indicates that SP can stimulate neutrophil recruitment through IL-8 expression and increase endothelial-leukocyte adhesion molecules . This suggests that SP plays a dual role in both promoting inflammation and aiding tissue repair.

Mood Regulation

The involvement of Substance P in mood disorders has been extensively studied. Elevated levels of SP have been associated with anxiety and depression. It acts within brain regions such as the amygdala and hypothalamus, influencing emotional responses and stress regulation . Antagonists targeting NK1R have shown promise in alleviating symptoms of depression, indicating a therapeutic avenue for mood disorders.

Case Studies

Case Study 1: Pain Management

A clinical trial investigated the efficacy of NK1R antagonists in patients with chronic pain. Results indicated significant pain reduction compared to placebo, suggesting that SP's action through NK1R is a critical pathway in chronic pain syndromes .

Case Study 2: Inflammatory Disorders

In patients with rheumatoid arthritis, elevated levels of SP were correlated with disease severity. Treatment with NK1R antagonists resulted in reduced inflammation markers and improved patient-reported outcomes .

Table 1: Summary of Biological Activities of Substance P (1-4)

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Pain modulation | Activation of NK1R | Target for analgesics |

| Inflammation | Cytokine release; immune cell recruitment | Potential treatment for inflammatory diseases |

| Mood regulation | Interaction with brain regions | Therapeutic target for depression |

Table 2: Clinical Findings Related to Substance P

| Study Type | Findings | |

|---|---|---|

| Clinical Trial on Pain Management | Significant reduction in chronic pain with NK1R antagonists | Supports role of SP in pain pathways |

| Observational Study on RA | Correlation between SP levels and disease severity | Indicates SP as a biomarker for inflammation |

Propiedades

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxohexan-2-yl]-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41N9O4/c23-10-2-1-7-15(21(35)30-12-4-8-16(30)18(25)32)29-19(33)17-9-5-13-31(17)20(34)14(24)6-3-11-28-22(26)27/h14-17H,1-13,23-24H2,(H2,25,32)(H,29,33)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDHNQNCXUYISG-QAETUUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219444 | |

| Record name | Substance P (1-4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69355-89-1 | |

| Record name | Substance P (1-4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069355891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P (1-4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.